molecular formula C6H10N4O2 B13272075 (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13272075
M. Wt: 170.17 g/mol
InChI Key: DNOIYYXXHYVJPT-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water .

Another method involves the reduction of a precursor compound using diisobutylaluminum hydride (DIBAL-H) to yield the desired product . The reaction conditions for this method include maintaining the reaction temperature at around -78°C to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a triazole ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-3-5(8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1

InChI Key

DNOIYYXXHYVJPT-BYPYZUCNSA-N

Isomeric SMILES

CN1C=C(N=N1)[C@H](CC(=O)O)N

Canonical SMILES

CN1C=C(N=N1)C(CC(=O)O)N

Origin of Product

United States

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